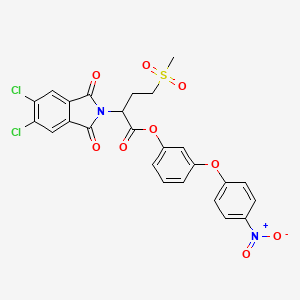
3-(4-nitrophenoxy)phenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Descripción general
Descripción
3-(4-nitrophenoxy)phenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate is a synthetic organic compound of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis of the nitrophenoxyphenyl intermediate, typically involves a nitration reaction followed by etherification.
Step 2: : Preparation of the dichloroisoindoline segment can include chlorination and cyclization reactions.
Step 3: : Coupling of the intermediates using esterification and sulfonation reactions to form the final compound.
Industrial Production Methods
Typically involves large-scale batch reactors ensuring precise control of reaction conditions (temperature, pH, solvents) to maximize yield and purity. Advanced techniques like continuous flow synthesis might be employed for efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Introduction of oxygen atoms, often leading to the formation of carbonyl compounds.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : Various substitutions on the aromatic rings, particularly electrophilic aromatic substitution (EAS).
Hydrolysis: : The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: : Electrophiles like bromine (Br2), sulfonyl chloride (SO2Cl), etc.
Hydrolysis: : Acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH).
Major Products
Oxidized carbonyl compounds.
Amines from the reduction of nitro groups.
Substituted phenyl derivatives.
Carboxylic acids or alcohols from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry
Utilized in organic synthesis as an intermediate for complex molecule production.
Model compound for studying electrophilic aromatic substitution reactions.
Biology
Investigated for its interactions with biological macromolecules like proteins and DNA.
Used in studying enzyme inhibition and binding mechanisms.
Medicine
Potential use in drug discovery for its unique structural components.
Studied for its activity against microbial strains or cancer cells.
Industry
Used as a precursor in the manufacture of specialty chemicals.
Applications in material science for developing novel polymers or resins.
Mecanismo De Acción
The compound exerts effects through:
Binding to Molecular Targets: : Interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: : Modulation of signaling pathways, potentially affecting cellular processes like apoptosis, cell cycle regulation, or metabolic pathways.
Comparación Con Compuestos Similares
Comparison with Other Compounds
Compared to compounds like 4-nitrophenyl ether or dichloroisoindoline derivatives, it offers a combination of functionalities that can be exploited in multiple reactions.
The presence of the methylsulfonyl group further enhances its reactivity and application potential.
Similar Compounds
4-nitrophenoxybenzene
5,6-dichloroisoindoline-1,3-dione
Methylsulfonyl butanoic acid derivatives
This compound's uniqueness lies in its diverse reactivity and multifaceted applications across different scientific fields.
Propiedades
IUPAC Name |
[3-(4-nitrophenoxy)phenyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18Cl2N2O9S/c1-39(35,36)10-9-22(28-23(30)18-12-20(26)21(27)13-19(18)24(28)31)25(32)38-17-4-2-3-16(11-17)37-15-7-5-14(6-8-15)29(33)34/h2-8,11-13,22H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLHKEOGTYUEQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)OC1=CC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18Cl2N2O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


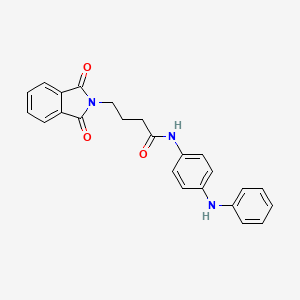
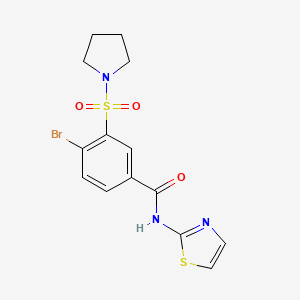
![N-[5-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112881.png)
![Ethyl 2-[2-[(5-bromo-2-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B4112888.png)
![5-chloro-2-methoxy-N-[2-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B4112889.png)
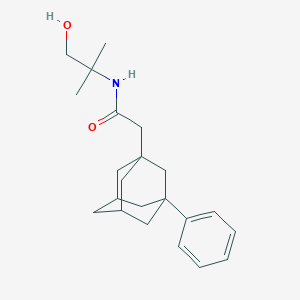
![N-[2-(4-methylpiperidin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4112896.png)
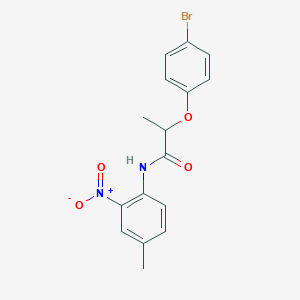
![2-(2,4-dichlorophenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4112919.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112926.png)
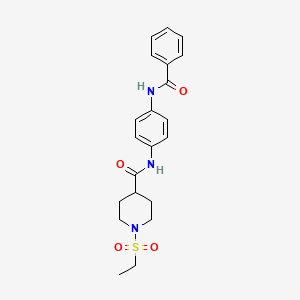
![4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4112931.png)
![Methyl 1-[2-(4-bromophenoxy)propanoyl]indole-3-carboxylate](/img/structure/B4112952.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}propanamide](/img/structure/B4112954.png)
